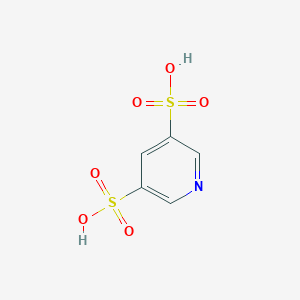

Pyridine-3,5-disulfonic Acid

Description

BenchChem offers high-quality Pyridine-3,5-disulfonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-3,5-disulfonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYROSZXZPINDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376552 | |

| Record name | Pyridine-3,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13069-04-0 | |

| Record name | Pyridine-3,5-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolution of Pyridine Sulfonation: From Brute Force to Precision Chemistry

Executive Summary

This technical guide analyzes the historical and mechanistic evolution of pyridine sulfonation, a reaction critical for synthesizing pyridine-3-sulfonic acid (a key precursor for pharmaceuticals like Vonoprazan and various agrochemicals).[1][2][3] Historically, this transformation was considered one of the most difficult electrophilic aromatic substitutions (EAS) due to the extreme electron deficiency of the pyridine ring. This guide traces the shift from dangerous, high-temperature "brute force" methods (1880s) to mercury-catalyzed breakthroughs (1940s), and finally to modern, safety-conscious SO3-complex methodologies.

Part 1: The Electronic Challenge

Why is Pyridine Sulfonation so Difficult?

To understand the history, one must first understand the electronic barrier. Pyridine is often termed "pi-deficient." The nitrogen atom is more electronegative than carbon, withdrawing electron density from the ring via induction (

-

Deactivation: The electron density at the carbons is significantly lower than in benzene.

-

The Acid Dilemma: Sulfonation typically requires strong acid (oleum). Under these conditions, the basic nitrogen lone pair becomes protonated (

), forming the pyridinium ion . The positive charge on the nitrogen further intensifies the ring's deactivation, making it inert to electrophilic attack. -

Regioselectivity: When reaction does occur, it happens at the C3 (meta) position.

-

C2/C4 Attack: Leads to resonance intermediates where the positive charge lands directly on the electronegative nitrogen (highly unstable).

-

C3 Attack: The positive charge is delocalized over carbons only, avoiding the nitrogen.

-

Visualization: The Electronic Barrier

The following diagram illustrates the mechanistic failure points that plagued early chemists.

Figure 1: The mechanistic dilemma. The dominant species in acid (Pyridinium) is unreactive. The reactive species (Free Base) is present in minute concentrations.

Part 2: Historical Evolution of Methodologies

The "Brute Force" Era (1880s - 1930s)

Early attempts by Fischer (1882) relied on thermal energy to overcome the activation barrier.

-

Conditions: Sealed tubes at 300°C – 350°C for 24+ hours.

-

Yield: Poor (~50%).[1]

-

Issues: Severe charring, high pressure hazards, and industrial unviability.

The Mercury Breakthrough (1940s)

The pivotal moment came with the work of McElvain and Goese (1943). They discovered that Mercury(II) Sulfate (

-

Mechanism: It is believed to proceed via an initial mercuration of the pyridine ring (which is easier than sulfonation), followed by a sulfodesilylation-type exchange where

replaces the -

Impact: Lowered temp to ~230°C; Yields increased to ~70%. This became the industrial standard for decades.[1]

Modern Era: SO3 Complexes & Flow Chemistry

Due to the toxicity of mercury, modern methods utilize Sulfur Trioxide complexes (e.g., Pyridine:SO3 or Dioxane:SO3). These reagents provide a "pre-activated" but moderated source of

Comparative Data: Method Efficiency

| Era | Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Key Hazard |

| 1882 | Fischer (Classical) | Oleum | 330 | 24 | ~50 | Explosion/Pressure |

| 1943 | McElvain (Catalytic) | Oleum + HgSO4 | 230 | 16-20 | 71 | Mercury Toxicity |

| Modern | SO3-Complex | Pyridine-SO3 | 170-190 | 8-12 | 75-85 | Moisture Sensitivity |

| Current | Flow Chemistry | Oleum (High T) | 250 | <1 (min) | >80 | Corrosive Handling |

Part 3: Detailed Experimental Protocols

Protocol A: The Classical Mercury-Catalyzed Method (Reference Standard)

Based on McElvain & Goese (1943). Use for historical comparison only. STRICT SAFETY PRECAUTIONS REQUIRED.

Reagents:

-

Pyridine (dry): 1.0 eq

-

20% Oleum (Fuming Sulfuric Acid): 2.5 eq

-

Mercury(II) Sulfate (

): 0.03 eq (Catalytic)

Workflow:

-

Setup: Use a round-bottom flask with a mechanical stirrer (glass paddle) and a reflux condenser.

-

Addition: Add

to the oleum.[1] Cool the mixture in an ice bath. -

Neutralization (Exothermic): Add pyridine dropwise with vigorous stirring. The reaction is violently exothermic. Control temp < 100°C during addition.

-

Reaction: Heat the mixture in an oil bath to 225°C - 235°C .

-

Duration: Maintain temp for 20 hours.

-

Workup:

-

Cool to room temp.

-

Pour onto crushed ice (Caution: Acid steam).

-

Neutralize with

or -

Filter hot.[6]

-

Concentrate the filtrate to crystallize Pyridine-3-sulfonic acid.

-

Protocol B: Modern Mercury-Free Synthesis (SO3-Complex)

Recommended for current laboratory scale synthesis.

Reagents:

-

Pyridine: 1.0 eq (acting as substrate and solvent carrier)

- -Pyridine Complex (commercial or prepared in situ): 1.2 eq

Workflow:

-

Setup: Flame-dried glassware under Argon/Nitrogen atmosphere.

-

Mixture: Dissolve

-Pyridine complex in excess pyridine or a high-boiling inert solvent (e.g., sulfolane). -

Reaction: Heat to reflux (~170°C ) for 12 hours.

-

Note: The complex is milder, but high temp is still required to drive the EAS on the deactivated ring.

-

-

Workup:

-

Cool to RT.

-

The product often precipitates as the pyridinium salt.

-

Filter and wash with cold ethanol.

-

Recrystallize from water.

-

Part 4: Mechanistic Visualization (Modern Pathway)

The following diagram details the modern understanding of the reaction pathway, highlighting the energetic "sweet spot" required to sulfonate the free base without decomposing the reagents.

Figure 2: Reaction pathway analysis showing the necessity of targeting the free base species.

References

-

Fischer, O. (1882).[1][2] Berichte der deutschen chemischen Gesellschaft. Describes the initial high-temperature sulfonation of pyridine.

-

McElvain, S. M., & Goese, M. A. (1943).[4][7] The Sulfonation of Pyridine and the Picolines.[5] Journal of the American Chemical Society, 65(11), 2233–2236.[7]

- Place, S., et al. (2016). High-Temperature Sulfonation of Pyridine in a Microreactor. Journal of Flow Chemistry.

- Weissberger, A. (Ed.). The Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives. Wiley-Interscience.

-

Scriven, E. F. V. (1984). Pyridines.[1][3][4][6][7][8][9][10] In Comprehensive Heterocyclic Chemistry. Elsevier. Detailed review of EAS mechanisms in nitrogen heterocycles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Physicochemical Profiling and Applications of Pyridine-3,5-disulfonic Acid

Technical Whitepaper | Version 1.0

Executive Summary

Pyridine-3,5-disulfonic acid (PDSA) represents a highly electron-deficient heterocyclic scaffold characterized by extreme acidity and robust thermal stability. Unlike its mono-sulfonated analog (pyridine-3-sulfonic acid), PDSA features two strong electron-withdrawing sulfonyl groups at the meta positions relative to the nitrogen heteroatom. This configuration creates a unique electronic push-pull system, rendering the molecule valuable as a solid acid catalyst, a multi-dentate ligand in Metal-Organic Frameworks (MOFs), and a critical intermediate in the synthesis of functionalized pyridines (e.g., 3,5-dihydroxypyridine).

This guide provides a rigorous analysis of PDSA’s physicochemical properties, a validated synthesis protocol, and its application in coordination chemistry and catalysis.

Molecular Architecture & Electronic Structure

Electronic Deactivation

The pyridine ring is inherently electron-poor due to the electronegative nitrogen atom withdrawing density via induction and resonance. The introduction of two sulfonic acid groups (

-

Hammett Effects: The sulfonic acid group is strongly electron-withdrawing (

). -

Reactivity Consequence: The ring is highly deactivated toward electrophilic aromatic substitution, necessitating harsh conditions (oleum, high heat, Hg catalysis) for synthesis. Conversely, the ring is activated for nucleophilic displacement, a property exploited in converting PDSA to 3,5-dihydroxypyridine.

Zwitterionic Character

In the solid state and aqueous solution, PDSA exists primarily as a zwitterion. The highly acidic sulfonic groups protonate the pyridine nitrogen.[1]

Physicochemical Metrics

The following data consolidates experimental and calculated values for PDSA.

| Property | Value / Description | Context |

| IUPAC Name | Pyridine-3,5-disulfonic acid | - |

| CAS Number | 13069-04-0 | Distinct from 3-mono (636-73-7) |

| Molecular Formula | - | |

| Molecular Weight | 239.22 g/mol | - |

| Appearance | White to straw-colored crystalline powder | Hygroscopic |

| Melting Point | 235–237°C (Recrystallized) | Dec. >300°C (Crude) [1] |

| Acidity (pKa) | ~ -1.99 (Sulfonic), 2.8 (Pyridinium) | Predicted values [2].[1][2][3][4] Strong Brønsted acid.[1] |

| Solubility | High: WaterModerate: Lower Alcohols (MeOH, iPrOH)Insoluble: Ether, Benzene, Hexane | Driven by H-bonding and ionic character. |

| Density | ~1.865 g/cm³ | High density due to packing efficiency. |

Synthesis & Purification Protocol

Expertise Note: Direct sulfonation of pyridine to the disulfonic stage is thermodynamically difficult. The protocol below utilizes a mercury catalyst to lower the activation energy, a classic method that remains the most effective for high yield.

Safety Warning: This protocol uses Mercury (Hg) and Oleum (Fuming Sulfuric Acid). All operations must be performed in a functioning fume hood with full PPE (acid-resistant gloves, face shield).

Validated Synthesis Workflow (Oleum/Hg Route)

-

Reagent Setup:

-

Step-by-Step Procedure:

-

Addition: Slowly add pyridine to 225 g of 65% oleum. Maintain temperature

(Exothermic!). -

Catalysis: Add 1.5 g Mercury.[5]

-

Stage 1 Heating: Heat to 167–170°C for 42 hours. This achieves mono-sulfonation.

-

Booster: Cool to 100°C. Add fresh 75 g of 65% oleum.

-

Stage 2 Heating: Heat to 170–180°C for 18 hours.

-

Stage 3 Heating (Critical): Ramp temperature to 240°C and hold for 5 hours. This forces the second sulfonation.

-

-

Isolation & Purification:

-

Quenching: Cool reaction mass to 70–80°C.

-

Precipitation: Pour slowly into ice-cold Isopropanol (600 mL).

-

Filtration 1: Filter off the semi-crystalline precipitate (mostly mono-sulfonic acid impurities).[5]

-

Crystallization: Let filtrate stand at 0°C overnight. Straw-colored crystals of PDSA will separate.[5]

-

Recrystallization: Dissolve crude PDSA in minimum hot water/methanol mixture and cool to obtain pure white crystals (MP: 235–237°C) [1].

-

Process Logic Diagram

Caption: Thermal staging is required to overcome the deactivation of the pyridine ring. The 240°C step is critical for the second sulfonation.

Applications & Coordination Chemistry[4]

Solid Acid Catalysis

PDSA acts as a recyclable Brønsted acid catalyst.

-

Biodiesel Production: Catalyzes esterification of free fatty acids and transesterification of oils.

-

Mechanism: The

groups protonate carbonyl oxygens, increasing electrophilicity for nucleophilic attack by alcohols. -

Advantage: Higher activity than sulfuric acid in some organic phases due to the lipophilic aromatic ring, yet easily separated via precipitation.

Metal-Organic Frameworks (MOFs)

PDSA is a versatile ligand (linker) in coordination polymers, particularly with Lanthanides (Ln) and Silver (Ag).

-

Coordination Modes:

-

Topology: The 3,5-geometry creates angled linkages (

), favoring the formation of discrete cages or helical chains rather than linear sheets [3].

Pharmaceutical Intermediate

PDSA serves as a scaffold for "Decorated Pyridines."

-

Hydroxylation: Fusion with alkali (NaOH/KOH) at high temperatures converts the

groups to

Analytical Characterization

To validate the synthesis of PDSA, researchers should look for the following spectral fingerprints:

-

NMR (

-

Due to the symmetry and electron-withdrawing groups, the ring protons are highly deshielded.

- ~ 9.0 ppm (2H, d): Protons at positions 2 and 6.

- ~ 8.5 ppm (1H, t): Proton at position 4.

-

-

IR Spectroscopy (ATR):

-

1150–1250 cm

: Strong -

1010–1080 cm

: Symmetric -

3000–3100 cm

: C–H aromatic stretch (weak). -

Broad band ~2500–3000 cm

indicates O–H (acid) or

-

References

-

US Patent 3267109A. (1966). Method for the preparation of 3,5-pyridinedisulfonic acid. Google Patents. Link

-

Smolecule. (n.d.). Pyridine-3,5-disulfonic Acid Physicochemical Properties. Retrieved January 2026. Link

-

Cui, Y., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Crystal Growth & Design. Link

-

BenchChem. (n.d.). Pyridine-3,5-disulfonic Acid Data Sheet. Link

Sources

- 1. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]

- 2. PYRIDINE-3,5-DISULFONIC ACID | 13069-04-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]

- 5. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]

Technical Monograph: Pyridine-3,5-disulfonic Acid (3,5-PDSA)

Structural Dynamics, Synthesis Protocols, and Coordination Utility in Materials Science [1]

Executive Summary

Pyridine-3,5-disulfonic acid (CAS: 13069-04-0) represents a critical class of electron-deficient heterocyclic ligands.[2] Unlike its carboxylate analog (3,5-pyridinedicarboxylic acid), the 3,5-PDSA scaffold offers unique hard-soft acid-base (HSAB) duality, combining a borderline soft pyridine nitrogen with hard, oxygen-rich sulfonate terminals. This guide analyzes its molecular architecture, details the rigorous oleum-mediated synthesis required to overcome ring deactivation, and explores its dominant role as a topological linker in Metal-Organic Frameworks (MOFs).

Molecular Architecture & Electronic State

The physicochemical behavior of 3,5-PDSA is governed by the synergistic electron-withdrawing effects of the nitrogen heteroatom and the two sulfonyl groups.

1.1 Electronic Deactivation and Acidity

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen withdrawing electron density via induction (-I) and resonance (-M). The addition of two sulfonic acid groups at the meta (3,5) positions further depletes ring electron density.

-

Hammett Parameters: The 3,5-substitution pattern places the sulfonates in positions where they do not conjugate directly with the nitrogen lone pair, yet they exert a powerful inductive withdrawal.

-

Acid Dissociation:

-

Sulfonic Groups: Exhibit high acidity (pKa

-2.0), typically existing as deprotonated sulfonates ( -

Pyridine Nitrogen: The basicity is significantly attenuated compared to unsubstituted pyridine (pKa 5.2). In the solid state, 3,5-PDSA often crystallizes as a zwitterion where the nitrogen is protonated by one of its own sulfonic acid protons, forming an internal salt.

-

1.2 Structural Geometry

Crystallographic data reveals that the sulfonate groups adopt a tetrahedral geometry (

-

Steric Profile: The 3,5-positioning minimizes steric clash with the nitrogen lone pair, leaving the N-donor site accessible for metal coordination—a critical feature for MOF design.

-

Supramolecular Motifs: The molecule forms robust hydrogen-bonding networks, specifically the

motif, where sulfonate oxygens act as acceptors for pyridinium protons.[3]

Experimental Protocol: Synthesis & Purification

Safety Warning: This protocol involves Oleum (fuming sulfuric acid) and Mercury salts. All manipulations must occur in a functioning fume hood with full acid-resistant PPE. Mercury waste requires segregated disposal.

The synthesis of 3,5-PDSA is challenging because the pyridine ring is deactivated toward electrophilic aromatic substitution.[2] Standard sulfonation conditions fail; extreme forcing conditions (Oleum + Catalyst + High Heat) are required.[2]

2.1 The "Den Hertog" Catalytic Sulfonation

This method remains the industrial benchmark for high yield, utilizing mercury to lower the activation energy for the substitution at the 3,5 positions.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a heavy-walled reaction vessel, charge 225g of Oleum (65%).

-

Addition: Slowly add 100g of Pyridine dropwise. Caution: Exothermic. Maintain temperature

. -

Catalysis: Add 1.5g

. -

Stage 1 Heating: Heat the mixture to 170°C for 42 hours. This achieves mono-sulfonation.

-

Re-charge: Cool to 100°C. Add an additional 75g of Oleum (65%).

-

Stage 2 Heating: Ramp temperature to 240°C and hold for 5 hours. This forces the second sulfonation event.

-

Quenching: Cool the reaction mass and pour slowly onto crushed ice.

-

Purification (Hg Removal):

-

Neutralize the acidic solution with

to precipitate sulfate as -

Treat the filtrate with

or a sulfide source to precipitate Mercury as HgS. Filter through Celite. -

Concentrate the filtrate to crystallize the 3,5-PDSA.

-

2.2 Synthesis Workflow Visualization

Figure 1: Step-wise catalytic sulfonation workflow for Pyridine-3,5-disulfonic acid.

Coordination Chemistry: MOF Architectures

3,5-PDSA is a versatile linker in crystal engineering. Its utility stems from its ability to bridge metal centers using both the soft nitrogen donor and the hard sulfonate oxygen donors.[2]

3.1 Coordination Modes

Unlike carboxylates, sulfonates (

| Mode | Description | Metal Preference |

| N-Donor (Monodentate) | Pyridine nitrogen binds to a single metal center. | Soft/Borderline (Zn, Cd, Cu) |

| O-Donor (Monodentate) | A single oxygen from the sulfonate binds. | Hard/Borderline (Mn, Ln) |

| O-Donor (Bridging) | Two oxygens from one sulfonate bridge two metal centers ( | Clusters/SBUs |

| Chelating | Two oxygens from one sulfonate bind one metal (rare due to bite angle). | Large cations (Ba, Sr) |

3.2 Case Study: Zn(II) and Cd(II) Frameworks

Research indicates that reaction of 3,5-PDSA with

-

Mechanism: The sulfonate groups often act as pillars, separating 2D sheets formed by the metal and the auxiliary ligand, thereby creating 3D voids.

-

Topologies: These frameworks often exhibit pcu or dia topologies, depending on solvent templating effects.

3.3 Coordination Logic Map

Figure 2: Divergent coordination pathways of 3,5-PDSA based on metal center hardness.

Physicochemical Profiling

For drug development and materials processing, the physical constants of 3,5-PDSA are distinct from mono-sulfonated pyridines.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 239.23 g/mol | - |

| pKa (Sulfonic) | Fully ionized at physiological pH | |

| pKa (Pyridinium) | < 2.0 (Estimated) | Nitrogen is non-basic in acidic media |

| Solubility | High (Water), Low (Organic Solvents) | Requires polar solvents (H2O, DMF) for MOF synthesis |

| Melting Point | >300°C (Decomposes) | High thermal stability for materials applications |

| Crystal Density | ~1.865 g/cm³ | High density due to packing efficiency |

References

-

PubChem. (2025).[5] Pyridine-3,5-disulfonic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

- Google Patents. (1966). US3267109A: Method for the preparation of 3,5-pyridinedisulfonic acid.

-

Royal Society of Chemistry (RSC). (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid (Analogous coordination modes). CrystEngComm. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]

- 3. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H and 13C NMR spectral data of Pyridine-3,5-disulfonic Acid

Comprehensive Guide: H and C NMR Spectral Analysis of Pyridine-3,5-disulfonic Acid

Introduction & Structural Logic

Pyridine-3,5-disulfonic acid is a highly symmetric heteroaromatic system (

Theoretical Assignment Logic

The molecule contains a pyridine ring substituted at the meta positions (3 and 5) with strong electron-withdrawing sulfonic acid groups (-SO

-

Symmetry Elements: A

axis passes through the Nitrogen and C4 atoms. -

Proton Equivalence:

-

H2 and H6: Chemically equivalent (

-protons). They are deshielded by the adjacent nitrogen lone pair and the ortho-sulfonic acid group. -

H4: Unique (

-proton). It is flanked by two ortho-sulfonic acid groups.

-

-

Carbon Equivalence:

-

C2 and C6: Equivalent (

-carbons). -

C3 and C5: Equivalent (ipso-carbons bearing -SO

H).[1] -

C4: Unique (

-carbon).

-

Experimental H NMR Data

Solvent: Deuterium Oxide (D

Table 1: H NMR Chemical Shifts ( )

| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| H2, H6 | 8.95 – 9.15 | Doublet ( | 2H | Most deshielded due to proximity to N and -SO | |

| H4 | 8.60 – 8.75 | Triplet ( | 1H | Deshielded by two ortho-SO |

Note on Multiplicity: While H2/H6 and H4 are technically coupled, the meta-coupling (

) is small. At lower field strengths (300 MHz), H4 may appear as a broadened singlet. At high field (500+ MHz), the triplet splitting is resolved.

Solvent Effects (DMSO- )

In DMSO-

-

-SO

H: Broad singlet > 10.0 ppm (often invisible due to exchange). -

Aromatic Shifts: Typically shift downfield by +0.1 to +0.3 ppm compared to D

O due to lack of hydrogen bonding stabilization of the anionic form.

Experimental C NMR Data

Solvent: D

Table 2: C NMR Chemical Shifts ( )

| Position | Shift ( | Carbon Type | Intensity | Assignment Logic |

| C2, C6 | 149.5 – 151.0 | CH | High | |

| C3, C5 | 143.0 – 145.5 | Quaternary (C-S) | Low | Ipso-carbons attached to -SO |

| C4 | 136.0 – 138.5 | CH | High |

Experimental Protocols & Validation

To ensure "Trustworthiness" and reproducibility, follow this validated workflow for sample preparation.

Protocol: Sample Preparation for D O Analysis

-

Weighing: Weigh 10–15 mg of Pyridine-3,5-disulfonic acid into a clean vial.

-

Solvation: Add 0.6 mL of D

O (99.9% D). -

pH Adjustment (Critical):

-

Acid Form: The solution will be acidic (pH < 2). Shifts will reflect the neutral/zwitterionic species.

-

Salt Form: To measure the disulfonate anion, add 1-2 drops of 40% NaOD in D

O. This ensures the species is fully deprotonated.

-

-

Filtration: If the solution is cloudy (common with commercial salts due to impurities), filter through a glass wool plug directly into the NMR tube.

Structural Confirmation Workflow

The following diagram illustrates the logic flow to distinguish the 3,5-isomer from the 2,6-isomer (a common impurity or regioisomer).

Figure 1: Decision tree for structural validation of pyridine disulfonic acid isomers.

References

-

ChemicalBook. (2025).[2] Pyridine-3,5-disulfonic acid Spectral Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Pyridine-3,5-disulfonic acid Compound Summary. Retrieved from

-

BenchChem. (2024). Synthesis and Characterization of Pyridine Sulfonic Acids. Retrieved from

- SDBS. (2024). Spectral Database for Organic Compounds (Simulated Data for 3,5-disubstituted pyridines). AIST Japan.

Physicochemical Profiling of Pyridine-3,5-disulfonic Acid: A Technical Guide

Executive Summary

Pyridine-3,5-disulfonic acid (CAS: 13069-04-0) represents a specialized class of heteroaromatic electrolytes. Unlike simple pyridine derivatives, its physicochemical behavior is dominated by the competitive interplay between the basic pyridine nitrogen and two strongly acidic sulfonic acid moieties.

For drug development and catalytic applications, this compound serves two primary roles:

-

A Super-Acidic Counter-Ion: Capable of forming stable salts with very weak bases where other acids fail.

-

A Zwitterionic Scaffold: Its high polarity and specific protonation states make it a unique ligand for Metal-Organic Frameworks (MOFs) and a Brønsted acid catalyst in aqueous media.

This guide provides a definitive analysis of its solubility and dissociation constants (pKa), grounded in structural causality and verified experimental protocols.

Structural & Physicochemical Analysis[1][2]

Molecular Identity

| Property | Data |

| IUPAC Name | Pyridine-3,5-disulfonic acid |

| CAS Number | 13069-04-0 |

| Molecular Formula | C₅H₅NO₆S₂ |

| Molecular Weight | 239.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Key Functional Groups | Pyridine Nitrogen (Basic), 2x Sulfonic Acid (Strongly Acidic) |

pKa Values and Dissociation Mechanics

The dissociation profile of Pyridine-3,5-disulfonic acid is complex due to the strong electron-withdrawing effects (-I and -M effects) of the sulfonyl groups on the pyridine ring.

-

Sulfonic Acid Groups (pKa₁ & pKa₂ ≈ -1.99): The sulfonic acid groups at positions 3 and 5 are "super-acidic" in nature. Computational DFT studies and comparative data with pyridine-3-sulfonic acid indicate these groups are fully dissociated in aqueous solutions above pH 0.

-

Pyridine Nitrogen (pKa₃ ≈ 1.5 – 2.5 Estimated): The basicity of the ring nitrogen is drastically reduced compared to unsubstituted pyridine (pKa 5.25).

-

Mechanism:[1][2][3] The two sulfonic groups withdraw electron density from the ring, destabilizing the protonated pyridinium cation.

-

Comparative Logic: Pyridine-3-sulfonic acid (mono-substituted) has a pyridinium pKa of ~3.2. The addition of a second sulfonyl group at the 5-position further suppresses the pKa, likely shifting it into the 1.5–2.5 range.

-

Dissociation Equilibrium Diagram

The following diagram illustrates the protonation states across the pH scale.

Figure 1: Predicted speciation of Pyridine-3,5-disulfonic acid. At physiological pH (7.4), the molecule exists exclusively as a dianion.

Solubility Profile

The solubility of Pyridine-3,5-disulfonic acid is governed by its high lattice energy (due to strong ionic interactions in the crystal lattice) and its high polarity.

Solvent Compatibility Table[5]

| Solvent System | Solubility Rating | Mechanistic Insight |

| Water | High (>50 mg/mL) | Driven by strong ion-dipole interactions; the dianionic form is highly solvated by water. |

| DMSO | High | High dielectric constant of DMSO disrupts the crystal lattice effectively. |

| Methanol / Ethanol | Moderate | Soluble, but significantly less than in water.[4] Solubility decreases as alcohol chain length increases. |

| Acetone / Ether | Insoluble | Lack of H-bond donors and low dielectric constant cannot overcome the crystal lattice energy. |

| Non-polar (Hexane) | Insoluble | Complete lipophobic incompatibility. |

pH-Dependent Solubility

-

Acidic Media (pH < 2): Solubility may decrease slightly if the zwitterionic form dominates, as zwitterions often have lower solubility than their ionic counterparts (isoelectric point effect).

-

Neutral/Alkaline Media (pH > 4): Maximum solubility is achieved as the molecule exists as a highly soluble dianion.

Experimental Protocols (Methodology)

As exact literature values for the nitrogen pKa of this specific isomer are rare, the following self-validating protocols are recommended for internal characterization.

Protocol A: Potentiometric Titration for pKa Determination

Objective: Determine the precise pKa of the pyridinium nitrogen.

Reagents:

-

Analyte: 10 mM Pyridine-3,5-disulfonic acid in degassed water.

-

Titrant: 0.1 M NaOH (standardized).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

Workflow:

-

Calibration: Calibrate pH electrode using buffers at pH 1.68, 4.01, and 7.00 (critical for the low pKa range).

-

Dissolution: Dissolve the compound in 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).

-

Titration: Titrate with 0.1 M NaOH in small increments (0.05 mL).

-

Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point typically corresponds to the neutralization of any excess strong acid protons (if present as a hydrate/salt), while the buffering region around pH 1.5–3.0 represents the pyridinium deprotonation. Use the Gran Plot method for precise endpoint detection in this low pH region.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Quantify saturation solubility in specific solvents.

Figure 2: Standard Operating Procedure for solubility determination.

Validation Step: Check the pH of the saturated aqueous solution. If the pH is significantly different from the pKa, ensure the buffer capacity is sufficient, or report solubility as "intrinsic solubility" at that specific pH.

Applications in Drug Development

Salt Selection for Weak Bases

Pyridine-3,5-disulfonic acid is an excellent candidate for "Salt Selection Screening" for weakly basic drug candidates (pKa < 4).

-

Why? Standard counter-ions (chloride, mesylate) may not provide a sufficient

(Rule of thumb: -

Advantage: The super-acidic nature of the sulfonic groups (pKa ≈ -2) ensures proton transfer to even very weak bases, potentially stabilizing amorphous dispersions or crystallizing difficult compounds.

Catalysis

In organic synthesis, it serves as a water-tolerant Brønsted acid catalyst. It is particularly useful in esterification reactions where traditional mineral acids might cause degradation or are difficult to remove.

References

-

Smolecule. Pyridine-3,5-disulfonic Acid Physicochemical Properties and DFT Calculations. Retrieved from

-

BenchChem. Pyridine-3,5-disulfonic Acid: Ligand Design and Coordination Chemistry. Retrieved from

-

ChemicalBook. Pyridine-3,5-disulfonic Acid CAS 13069-04-0 Technical Data.[5] Retrieved from

-

ResearchGate. Comparative pKa studies of Pyridine-3-sulfonic acid and derivatives. (Inferred data for mono-substituted analog). Retrieved from

-

TCI Chemicals. Pyridine-3-sulfonic Acid Product Specifications. Retrieved from

Sources

- 1. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYRIDINE-3,5-DISULFONIC ACID | 13069-04-0 [chemicalbook.com]

Methodological & Application

Application Note: High-Yield Synthesis of Pyridine-3,5-disulfonic Acid

Executive Summary

Pyridine-3,5-disulfonic acid (3,5-PDSA) is a critical scaffold in medicinal chemistry, serving as a precursor for biologically active sulfonamides and a ligand in metal-organic frameworks (MOFs).[1] Synthesizing this molecule directly from pyridine is chemically challenging due to the electron-deficient nature of the pyridine ring, which naturally resists Electrophilic Aromatic Substitution (EAS).

While standard sulfonation yields the mono-substituted pyridine-3-sulfonic acid, accessing the disulfonic acid requires overcoming significant activation energy barriers. This guide details the Mercury-Catalyzed High-Temperature Oleum Protocol , the most robust field-proven method to achieve dual sulfonation at the meta positions.

Key Technical Challenges:

-

Deactivation: The pyridine nitrogen protonates in acid, forming a pyridinium ion that is highly deactivated toward electrophiles.[1]

-

Regioselectivity: Directing sulfonation to the 3,5-positions requires thermodynamic control and specific catalytic assistance.

-

Safety: The use of oleum (fuming sulfuric acid) and mercury salts at temperatures >230°C necessitates strict safety engineering.

Reaction Mechanism & Logic

To understand the protocol, one must understand the failure mode of standard sulfonation. In concentrated

The Mercury Advantage:

The introduction of Mercury(II) Sulfate (

Pathway Visualization

Figure 1: Reaction pathway illustrating the progression from pyridine to the disulfonic acid, highlighting the catalytic role of Mercury in accessing the second sulfonation event.

Safety Architecture (Critical)

This protocol involves Category 1 High-Risk Reagents . Do not attempt this synthesis without the following engineering controls:

-

Mercury Containment: All glassware and waste must be segregated. Mercury is a neurotoxin. A dedicated "Mercury Spill Kit" must be present.

-

Oleum Hazards: Fuming sulfuric acid releases

gas, which forms sulfuric acid mist in air. Use a scrubber system connected to the reaction vessel vent. -

Pressure Considerations: If using a sealed autoclave (recommended for yield), ensure the burst disc is rated for at least 20 bar, although operating pressures are typically 4-6 bar.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

| Reagent | Specification | Role | Molar Eq. |

| Pyridine | Anhydrous, >99% | Substrate | 1.0 |

| Oleum | 20% - 65% free | Electrophile/Solvent | 4.0 - 6.0 |

| Mercury(II) Sulfate | Reagent Grade | Catalyst | 0.03 - 0.05 |

| Ethanol/Isopropanol | Technical Grade | Quenching/Precipitation | N/A |

Step-by-Step Methodology

Step 1: Reagent Charging (Exothermic Control)

-

Apparatus: 3-neck round bottom flask (or Hastelloy autoclave liner) equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Action: Charge the vessel with Oleum (65% preferred for disulfonation).[1] Cool to 0-5°C using an ice/salt bath.

-

Addition: Add Pyridine dropwise over 60 minutes.

-

Note: This reaction is violently exothermic. Maintain internal temperature <75°C. The mixture will fume; ensure scrubber is active.

-

Step 2: Catalysis & Heating

-

Action: Once addition is complete and exotherm subsides, add the Mercury(II) Sulfate catalyst (3-5 mol%).

-

Ramp 1 (Dehydration/Mono-sulfonation): Heat the mixture to 160-180°C and hold for 2 hours. This drives off any residual water and initiates mono-sulfonation.

-

Ramp 2 (Disulfonation): Increase temperature to 230-250°C .

Step 3: Quench & Isolation [1][4]

-

Cooling: Allow the reaction mass to cool to ~90°C. Do not cool to room temperature yet, as the mass will solidify into a "concrete-like" char.

-

Transfer: Slowly pour the hot reaction mass into a stirred beaker containing crushed ice (approx. 3x reaction volume).

-

Caution: Violent sputtering. Wear full face shield.

-

-

Precipitation: Add Ethanol or Isopropanol (ratio 2:1 to aqueous volume) to the quenched mixture. Cool to 0°C overnight.

-

Filtration: Filter the crude solid. The precipitate contains both the 3-sulfonic acid (minor) and 3,5-disulfonic acid (major), along with Hg salts.

Step 4: Purification (De-Mercuration)

-

Dissolution: Dissolve the crude cake in minimum hot water (90°C).

-

Hg Removal: Adjust pH to ~1-2. Pass the hot solution through a column of chelating resin (e.g., Chelex 100) or treat with

(in a closed system) to precipitate HgS, then filter through Celite.-

Alternative: Repeated recrystallization from water/ethanol often leaves Hg salts in the mother liquor, but chelation is safer for pharma applications.

-

-

Crystallization: Cool the filtrate to yield white to straw-colored crystals of Pyridine-3,5-disulfonic acid.[1]

Process Workflow & Decision Logic

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the high-temperature stage.

Analytical Characterization

To validate the synthesis, compare your product against these standard metrics.

| Parameter | Expected Value | Notes |

| Appearance | White/Straw Crystalline Powder | Dark color indicates charring/impurities.[5][6] |

| Melting Point | > 300°C (Decomposes) | Distinct from mono-acid (MP ~357°C). |

| Solubility | Soluble in Water; Insoluble in Ether | High polarity due to two |

| Yield | 50 - 60% | Without Hg catalyst, yield drops <10%. |

| Purity Check | HPLC / Acid-Base Titration | Titration should confirm di-acid equivalents. |

Troubleshooting & Optimization

-

Low Yield: Usually caused by insufficient temperature or loss of

. Ensure the reaction vessel is sealed or has a highly efficient reflux condenser to keep -

Incomplete Reaction: If HPLC shows significant Pyridine-3-sulfonic acid (mono), extend the 240°C hold time or add fresh Oleum.

-

Solidification: If the mixture solidifies during reaction, the Oleum concentration was likely too low. Use 65% Oleum to maintain fluidity at high temperatures.

References

-

McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine.[3] Journal of the American Chemical Society, 65(11), 2233–2236.

-

Delmar Chemicals Ltd. (1966). Method for the preparation of 3,5-pyridinedisulfonic acid. US Patent 3,267,109A.

-

BenchChem. Pyridine-3,5-disulfonic Acid Structure and Synthesis Data.

-

Smolecule. Pyridine-3,5-disulfonic Acid Safety and Properties.

-

Fischer, O. (1882). Über Pyridinsulfosäuren.[3] Berichte der deutschen chemischen Gesellschaft, 15(1), 62-64. (Historical grounding for sulfonation conditions).

Sources

- 1. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Direct Electrophilic Sulfonation of Pyridine

[1]

Executive Summary

The direct sulfonation of pyridine represents a classic challenge in organic synthesis. Unlike benzene, pyridine is electron-deficient (

Consequently, standard electrophilic aromatic substitution (EAS) conditions used for benzene (e.g., conc.

This protocol details the optimized, high-temperature, mercury-catalyzed direct sulfonation of pyridine to yield Pyridine-3-sulfonic acid (3-PSA) .

⚠️ CRITICAL SAFETY WARNING: This protocol involves Oleum (violently reactive with water), Pyridine (toxic/flammable), Mercury salts (neurotoxic), and Extreme Heat (

C). It must only be performed by experienced personnel in a functioning fume hood with appropriate blast shielding.

Theoretical Framework & Mechanism

1.1 Why the 3-Position (Meta)?

Electrophilic attack on the pyridinium ring occurs exclusively at the 3-position (meta).

-

Ortho (2-) and Para (4-) Attack: The resonance structures for the intermediate sigma complex place a positive charge directly on the electronegative nitrogen atom. This is a highly unstable, high-energy state.

-

Meta (3-) Attack: The positive charge is delocalized over the carbons, avoiding the nitrogen. While still deactivated compared to benzene, this is the lowest energy pathway.

1.2 The Role of the Catalyst (

)

Without a catalyst, sulfonation requires temperatures >300°C and yields are poor (<50%). The addition of

1.3 Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the mercury-catalyzed sulfonation of pyridine, highlighting the activation of the deactivated pyridinium species.

Pre-Operational Safety Checklist

| Hazard Category | Specific Agent | Risk Description | Mitigation Strategy |

| Corrosive | 20% Oleum | Reacts explosively with moisture; causes instant, severe charring of skin. | Use glass syringes/cannulas only. NO NEEDLES (clogging risk). Wear butyl rubber gloves over nitrile. Have dry sand/lime ready for spills. |

| Toxic | Pyridine | Neurotoxic, hepatotoxic, affects male fertility. | Double-glove. Keep in hood. Bleach cleans smell from glassware. |

| Heavy Metal | HgSO4 | Cumulative neurotoxin. | Segregated Waste: All washes/filter paper must go to "Mercury Waste," not general organic waste. |

| Thermal | Reaction Mix | 230°C oil bath. | Use a silicone oil bath or sand bath. Ensure glassware is free of star-cracks. Use a blast shield. |

Experimental Protocol

Target Scale: 1.0 Mole (approx. 79 g Pyridine) Expected Yield: 65–71%

3.1 Equipment Setup

-

Vessel: 500 mL 3-neck round-bottom flask (RBF).

-

Attachments:

-

Center: Mechanical stirrer (Teflon blade) – Magnetic stirring often fails due to viscosity/solids.

-

Side 1: Pressure-equalizing addition funnel.

-

Side 2: Thermometer adapter (range up to 250°C) + Reflux condenser topped with a drying tube (

).

-

-

Heating: Oil bath capable of 250°C (Silicone oil or Wood's metal) on a stirring hotplate.

3.2 Step-by-Step Procedure

Phase 1: Preparation of Pyridinium Sulfate (Exothermic)

-

Charge the RBF with 230 g (approx. 125 mL) of 20% Oleum .

-

Cool the flask in an ice-water bath to 10–15°C.

-

Fill the addition funnel with 79 g (1.0 mol) of Pyridine .

-

Dropwise Addition: Slowly add the pyridine to the oleum with vigorous stirring.

-

Note: This reaction is extremely exothermic. Maintain internal temperature below 75°C .

-

Observation: The mixture will fume and may darken slightly.

-

-

Once addition is complete, remove the ice bath.

Phase 2: Catalytic Sulfonation

6. Add 3.0 g of Mercury(II) Sulfate (

- Note: If the temperature drops below 220°C, the reaction rate effectively stops. If it exceeds 250°C, charring occurs.

Phase 3: Workup and Isolation 10. Cool the reaction mixture to ~40°C (viscous oil). 11. Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice in a 1 L beaker with stirring.

- Caution: Violent steaming will occur. Wear a face shield.[2]

- The solution will be strongly acidic. The product (zwitterion) is soluble in hot acid but less soluble in cold water.

- Precipitation: Allow the aqueous solution to stand at 4°C overnight. The crude Pyridine-3-sulfonic acid will crystallize as white/off-white plates.

- Alternative: If crystallization is slow, add ethanol (approx. 100 mL) to reduce solubility.

- Filtration: Filter the solid using a sintered glass funnel.

- Waste Alert: The filtrate contains Mercury.[3] Dispose of as Heavy Metal Acidic Waste.

- Purification: Recrystallize the crude solid from hot water (solubility increases significantly with temperature).

- Dry the crystals in a vacuum oven at 100°C.

Analytical Validation

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 352–356°C (Decomposes) | Capillary MP |

| Solubility | Soluble in hot water; Insoluble in ether/benzene | Solubility Test |

| 1H NMR |

Interpretation:

The product exists as a zwitterion (

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Black/Tarred Product | Temperature > 250°C or organic impurities. | Strictly control oil bath temp. Ensure glassware is clean.[4] |

| Low Yield (<40%) | Incomplete reaction or loss during filtration. | Extend heating time to 24h. Cool filtrate to 0°C for longer before filtering. |

| No Crystallization | Too much water during quench. | Concentrate the aqueous solution by rotary evaporation (carefully!) or add Ethanol. |

| Residual Mercury | Catalyst carryover. | Recrystallize twice from water. Check trace metals if for pharma use. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the critical heating and waste segregation steps.

References

-

McElvain, S. M.; Goese, M. A. (1943). "Pyridine-3-sulfonic Acid".[5][6][1][2][7][8] Organic Syntheses, Coll.[4][9][10] Vol. 4, p. 81. (Verified standard protocol).

- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry, Vol 2. Elsevier.

-

Fisher Scientific. (2021). "Safety Data Sheet: Pyridine". (Safety data verification).

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 3-Pyridinesulfonic Acid". (Modern context and alternative routes).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 7. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

Application Note: Catalytic Synthesis of Pyridine-3,5-disulfonic Acid Using Oleum

Executive Summary

This application note details the synthesis of Pyridine-3,5-disulfonic acid (3,5-PDSA) via high-temperature electrophilic aromatic substitution using 65% Oleum (Fuming Sulfuric Acid) .

Direct sulfonation of pyridine is kinetically challenged due to the electron-deficient nature of the pyridine ring, which is further deactivated upon protonation. While mono-sulfonation at the C3 position is achievable at 230°C, introducing a second sulfonic acid group at C5 requires forcing conditions and catalytic intervention. This protocol utilizes a Mercury(II)-catalyzed thermal ramp method to overcome the high activation energy barrier, achieving yields significantly higher (>50%) than non-catalytic methods.[1]

Key Technical Challenges:

-

Deactivation: The pyridinium cation is highly resistant to electrophilic attack.[1]

-

Regioselectivity: Directing the second sulfonyl group to the meta (C5) position relative to the nitrogen.

-

Safety: Handling boiling oleum and mercury salts requires stringent HSE protocols.

Mechanism & Reaction Dynamics

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Activation: In oleum, pyridine is instantly protonated to the pyridinium ion (

). -

Electrophile Generation: Oleum serves as a reservoir for free Sulfur Trioxide (

), the active electrophile.[2] -

Catalytic Cycle: Mercury(II) sulfate facilitates the reaction, likely by stabilizing the sigma-complex intermediate or forming a transient organomercury intermediate that is more susceptible to

insertion than the protonated ring alone. -

Thermal Driving Force: The mono-sulfonic acid is formed first (kinetic product). Conversion to the 3,5-disulfonic acid (thermodynamic product) requires sustained temperatures >240°C.[1]

Reaction Pathway Diagram

Figure 1: Reaction pathway illustrating the stepwise sulfonation requiring increasing thermal energy to overcome ring deactivation.

Safety & Handling (Critical)

WARNING: This protocol involves High-Temperature Oleum and Mercury compounds .[2]

| Hazard | Risk Description | Mitigation Strategy |

| Oleum (65% SO₃) | Extremely corrosive; reacts explosively with water; releases choking fumes. | Use only in a high-performance fume hood. Wear butyl rubber gloves, face shield, and acid-resistant apron. Have dry sand/lime ready for spills. NEVER add water to oleum. |

| Mercury (HgSO₄) | Neurotoxin; cumulative poison. | Weigh in a closed balance. Dispose of all waste as hazardous heavy metal waste. Do not use standard organic waste streams. |

| Thermal Runaway | Exothermic sulfonation can cause vessel rupture. | Use a blast shield. Monitor internal temperature strictly. Ensure dropwise addition of pyridine.[2][3][4] |

Materials & Equipment

Reagents:

-

Pyridine (Reagent Grade, >99%, dried over KOH).

-

Oleum (Fuming Sulfuric Acid), 65%

content (Sigma-Aldrich or equivalent). -

Mercury(II) Sulfate (

) or metallic Mercury (Catalyst). -

Barium Carbonate (

) (For isolation via Barium salt method). -

Sulfuric Acid (

), conc.[1][5][6]

Equipment:

-

3-Neck Round Bottom Flask (Heavy wall, Pyrex).

-

Mechanical Overhead Stirrer (Teflon blade) - Magnetic stirring is insufficient due to viscosity.

-

High-efficiency Reflux Condenser (air-cooled or high-temp oil cooled; water condensers may crack at >200°C).

-

Dropping Funnel (Pressure-equalizing).

-

Oil Bath or Heating Mantle with sand bath (capable of 300°C).

Experimental Protocol

Phase 1: Sulfonation (The "Stepwise Ramp")

-

Setup: Flame-dry the 3-neck flask. Flush with inert gas (

). Charge with 225 g of 65% Oleum . -

Cooling: Cool the oleum to <10°C using an ice/salt bath.

-

Addition: Add 100 g of Pyridine dropwise via the dropping funnel.

-

Critical Control Point: The reaction is violently exothermic. Maintain internal temperature <50°C. Fumes will be generated; ensure scrubber/ventilation is active.

-

-

Catalyst Addition: Once addition is complete, remove the cooling bath. Add 1.5 g Mercury(II) Sulfate (or metallic Hg).

-

Thermal Ramp 1 (Mono-sulfonation):

-

Heat slowly to 170°C .

-

Hold at 170°C for 4 hours .

-

-

Re-charge (Optional but Recommended): Cool to 100°C. Add an additional 75 g of 65% Oleum . This replenishes

consumed/lost. -

Thermal Ramp 2 (Di-sulfonation):

-

Raise temperature to 240°C - 250°C .

-

Reflux at this temperature for 12–16 hours .

-

Note: The solution will darken. If the condenser clogs with sublimed solids, gently heat the neck to melt them back down.

-

Phase 2: Isolation (Barium Salt Method)

This method is chosen for its ability to yield high-purity product free from sulfuric acid contamination.

-

Quenching: Cool the reaction mixture to ambient temperature. Pour carefully onto 1000 g of crushed ice . (Exothermic!).

-

Neutralization: Add a slurry of Barium Carbonate (

) slowly until the solution is neutral (pH 7). -

Filtration 1: Filter off the massive precipitate of Barium Sulfate (

). Wash the cake with hot water. Combine filtrate and washings.[10] -

Conversion to Free Acid:

-

Carefully treat the filtrate with calculated dilute

until no further precipitation of -

Tip: Test small aliquots to avoid excess sulfuric acid.

-

-

Filtration 2: Filter off the newly formed

. -

Crystallization: Evaporate the clear filtrate to dryness (rotary evaporator). Recrystallize the residue from water or aqueous ethanol.[2]

Process Workflow Diagram

Figure 2: Operational workflow for the catalytic synthesis and purification.

Analytical Validation

Successful synthesis must be validated to distinguish the product from the mono-sulfonic impurity.

| Technique | Parameter | Pyridine-3-sulfonic Acid (Impurity) | Pyridine-3,5-disulfonic Acid (Target) |

| 1H NMR ( | Pattern | 4 distinct signals (unsymmetrical) | 2 distinct signals (symmetrical) |

| 1H NMR | Shifts ( | ~8.8 (d), 8.6 (d), 8.1 (dt), 7.6 (dd) | ~9.1 (d, 2H, H-2/6), ~8.7 (t, 1H, H-4) |

| Melting Point | Range | ~357°C (dec) | >300°C (often chars before melt) |

| Solubility | Water | Moderate | High (Very soluble) |

Self-Validation Check:

-

If NMR shows asymmetry (more than 2 aromatic peaks), the reaction was incomplete.

-

Corrective Action: Recrystallize from dilute HCl; the 3,5-disulfonic acid is less soluble in mineral acid than the mono-acid.

References

-

Koelsch, C. F., & McElvain, S. M. (1930). The Sulfonation of Pyridine.[1][2][3][5][4][6][8][10][11][12] Journal of the American Chemical Society, 52(7), 2995–2999. Link

- Foundational text on the difficulty of pyridine sulfon

-

Duesel, B. F., & Tisza, E. T. (1966). 3,5-Pyridinedisulfonic acid.[1][3][5][6] U.S. Patent No.[5][9] 3,267,109.[5] Washington, DC: U.S. Patent and Trademark Office. Link

- The primary source for the stepwise oleum/mercury protocol.

-

Machek, G. (1940).[3] Über die Sulfonierung von Pyridin.[1][2][3][5][4][6][8][10][11][12] Monatshefte für Chemie, 73, 180.[3]

- Discusses the kinetics and the necessity of c

- Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Review of electrophilic substitution mechanisms in nitrogen heterocycles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 6. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]

- 7. Pyridine-3-sulfonic Acid | 636-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 9. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 10. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

Technical Guide: Pyridine-3,5-disulfonic Acid as a Linker for Metal-Organic Frameworks

Executive Summary

Pyridine-3,5-disulfonic acid (H₂PDS) represents a specialized class of "ambidentate" linkers in the synthesis of Metal-Organic Frameworks (MOFs). Unlike its ubiquitous carboxylate analogue (pyridine-3,5-dicarboxylic acid), H₂PDS introduces strongly acidic sulfonate groups (

This guide provides a comprehensive workflow for the synthesis of the H₂PDS linker, its integration into lanthanide and transition metal MOFs, and the characterization of its proton-conducting capabilities.

Part 1: Ligand Synthesis & Purification

Objective: Synthesis of high-purity Pyridine-3,5-disulfonic acid from pyridine via catalytic sulfonation. CAS Registry Number: 13069-04-0[1]

Reaction Mechanism

The synthesis exploits the electrophilic aromatic substitution of the deactivated pyridine ring. High temperatures and a mercury catalyst are required to overcome the activation energy barrier at the meta (3,5) positions.[2][3][4][5]

Detailed Protocol

Safety Warning: This procedure involves Oleum (fuming sulfuric acid) and Mercury salts.[6] All operations must be performed in a functioning fume hood with full PPE (acid-resistant gloves, face shield).

Materials:

-

Pyridine (anhydrous, 99.8%)

-

Oleum (20% free

) -

Mercury(II) sulfate (

) catalyst -

Barium chloride (

) for isolation (optional) -

Activated Carbon

Step-by-Step Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser topped with a drying tube.

-

Acidification: Place 100 g of Oleum in the flask. Cool to 0–5 °C in an ice bath.

-

Addition: Dropwise add 20 g of Pyridine. Caution: Exothermic reaction. Maintain temperature below 40 °C.

-

Catalysis: Add 0.5 g of Mercury(II) sulfate.

-

Sulfonation: Heat the mixture gradually to 220–230 °C . Maintain this temperature for 8–10 hours. The harsh conditions are necessary to effect disulfonation over monosulfonation.

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly onto 300 g of crushed ice.

-

Purification (Hg Removal): Neutralize the solution with Calcium Carbonate (

) to precipitate sulfate as -

Acidification: Treat the filtrate with stoichiometric sulfuric acid to precipitate Calcium as

and regenerate the free acid. Filter again. -

Crystallization: Concentrate the filtrate under vacuum. Recrystallize from water/ethanol (1:3 v/v) to obtain white crystalline needles of H₂PDS.

Part 2: MOF Synthesis Protocols

Core Strategy: H₂PDS is a "Hard-Soft" ligand.

-

Nitrogen (Pyridine): Soft/Borderline base

Binds Ag(I), Cu(II). -

Oxygen (Sulfonate): Hard base

Binds Lanthanides (La, Gd, Eu).

Protocol A: Lanthanide-Based Proton Conductor (Hydrothermal)

Target Structure: 3D coordination network with hydrophilic channels lined by sulfonate oxygens. Application: High-temperature proton exchange membranes (PEMs).

Reagents:

- (Ln = La, Eu, or Gd)

-

Pyridine-3,5-disulfonic acid (H₂PDS)[1]

-

Solvent: Deionized Water

Procedure:

-

Stoichiometry: Mix 0.2 mmol of

and 0.2 mmol of H₂PDS (1:1 molar ratio) in a 20 mL Teflon liner. -

Solvation: Add 10 mL of deionized water. Stir for 30 minutes to ensure complete dissolution.

-

pH Adjustment: Adjust pH to 3.5–4.0 using dilute NaOH. Note: Sulfonates coordinate best when deprotonated, but low pH prevents hydroxide formation.

-

Crystallization: Seal the autoclave and heat at 160 °C for 72 hours.

-

Cooling: Cool to room temperature at a rate of 5 °C/h. Slow cooling promotes large single-crystal growth.

-

Isolation: Filter the colorless block crystals, wash with water, and air dry.

Protocol B: Ag(I) Coordination Polymer (Diffusion Method)

Target Structure: 2D or 3D supramolecular network driven by Ag-N bonds and Ag-O (sulfonate) bridging. Mechanism: Self-assembly at the liquid-liquid interface.

Procedure:

-

Bottom Layer: Dissolve 0.1 mmol H₂PDS in 4 mL water. Adjust pH to 6.0 with

. Add sucrose (density agent) to increase viscosity. -

Buffer Layer: Layer 2 mL of water/ethanol (1:1) carefully on top.

-

Top Layer: Dissolve 0.2 mmol

in 4 mL ethanol/water (1:1). Layer this gently on top of the buffer. -

Incubation: Seal the tube with Parafilm and leave undisturbed in the dark at room temperature for 2 weeks.

-

Harvest: Collect crystals formed at the interface.

Part 3: Visualization of Workflows

Ligand Synthesis & Logic

Caption: Synthesis workflow for Pyridine-3,5-disulfonic acid involving high-temperature catalytic sulfonation.

Coordination Modes & MOF Assembly

Caption: Dual coordination logic of H₂PDS. N-donors target soft metals, while Sulfonate O-donors target hard metals, enabling diverse topologies.

Part 4: Characterization & Application Focus

Key Characterization Metrics

| Technique | Feature to Observe | Significance |

| FT-IR | S-O stretch (1000–1200 cm⁻¹) | Confirm deprotonation and coordination mode (monodentate vs bidentate). |

| PXRD | Low-angle reflections | Indicates large pore formation and long-range order. |

| TGA | Weight loss > 300 °C | Sulfonate MOFs generally exhibit higher thermal stability than carboxylates. |

| Impedance Spectroscopy | Nyquist Plot Semicircle | Direct measurement of proton conductivity ( |

Proton Conductivity Protocol (Application)

Rationale: The uncoordinated oxygen atoms on the sulfonate groups, combined with water molecules in the MOF pores, create a hydrogen-bonded network (Grotthuss mechanism) facilitating proton transport.

-

Pelletization: Press the activated MOF powder into a pellet (approx. 1 mm thickness) under 2–4 tons of pressure.

-

Electrode Contact: Coat both sides of the pellet with silver paste to ensure ohmic contact.

-

Chamber Setup: Place the pellet in a humidity-controlled chamber.

-

Measurement: Perform AC impedance spectroscopy (frequency range: 1 Hz to 1 MHz) at varying temperatures (25–85 °C) and Relative Humidity (RH 40%–98%).

-

Analysis: Calculate conductivity (

) using

References

-

BenchChem. Pyridine-3,5-disulfonic Acid | 13069-04-0.[1] Retrieved from

-

Smolecule. Pyridine-3,5-disulfonic Acid Properties and Applications. Retrieved from

-

Google Patents. Method for the preparation of 3,5-pyridinedisulfonic acid (US3267109A). Retrieved from [2]

-

Royal Society of Chemistry. Pyridine 3,5-dicarboxylate-based metal–organic frameworks (Comparative Context). Retrieved from

-

Inorganic Chemistry Frontiers. Porosity regulation of metal–organic frameworks for high proton conductivity (Sulfonate MOF Context). Retrieved from

Sources

- 1. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]

- 2. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]

- 4. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]

- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

analytical methods for characterization of Pyridine-3,5-disulfonic Acid

Executive Summary

Pyridine-3,5-disulfonic acid (CAS 13069-04-0) is a critical intermediate in the synthesis of bioactive scaffolds and redox-flow battery electrolytes. Its characterization presents a specific "Polarity Paradox": the compound is too polar for standard Reverse-Phase (RP) HPLC, yet its zwitterionic nature complicates simple Ion-Exchange (IEX) methods.

This guide moves beyond generic protocols, offering a Critical Quality Attribute (CQA) focused workflow. We prioritize a Mixed-Mode Chromatography approach for assay/purity to ensure MS compatibility, while retaining a robust Ion-Pair method for legacy QC environments.

Chemical Context & The "Polarity Problem"

-

Compound: Pyridine-3,5-disulfonic acid (

)[1][2] -

Physicochemical Profile:

-

Analytical Consequence: On a standard C18 column, this molecule elutes in the void volume (

), preventing separation from inorganic salts or polar impurities like Pyridine-3-sulfonic acid.

Strategic Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this molecule, separating "Identity" from "Purity" workflows.

Figure 1: Analytical Decision Matrix for Pyridine-3,5-disulfonic Acid. Note the bifurcation based on MS compatibility requirements.

Protocol A: Mixed-Mode HPLC (The "Gold Standard")

Rationale: This method uses a column with both hydrophobic (C18) and Weak Anion Exchange (WAX) ligands. The WAX functionality retains the anionic sulfonate groups, while the C18 provides selectivity for the aromatic ring. Unlike Ion-Pairing, this is MS-compatible .

Method Parameters:

| Parameter | Setting |

|---|---|

| Column | Mixed-Mode WAX/RP (e.g., SIELC Primesep SB or Waters Atlantis Premier BEH C18 AX), 150 x 4.6 mm, 3-5 µm |

| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 (Adjust with Formic Acid) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 0% B (Isocratic hold for retention)2-15 min: 0% → 40% B15-20 min: Re-equilibration |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 260 nm (Primary), 215 nm (Secondary) |

| Temperature | 30°C |[4]

Mechanism of Action: At pH 3.0, the stationary phase amines are protonated (positively charged), interacting with the negatively charged sulfonate groups of the analyte. Increasing ACN breaks the hydrophobic interaction, while the buffer strength modulates the ionic interaction.

Protocol B: Ion-Pair HPLC (Legacy/QC Method)

Rationale: If mixed-mode columns are unavailable, standard C18 columns can be used only if an Ion-Pairing Reagent (IPR) is added. The IPR (Tetrabutylammonium Hydroxide - TBAH) forms a neutral lipophilic complex with the analyte, allowing it to retain on C18. Warning: This method is NOT compatible with LC-MS due to source contamination.

Method Parameters:

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Tetrabutylammonium Hydroxide (TBAH) + 10 mM Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Isocratic Mode | 90% A / 10% B (Adjust B% to tune retention; higher B = faster elution) |

| Flow Rate | 1.0 mL/min |

| System Care | Critical: Column must be dedicated to IPR use. Flush system with 50:50 Water:Methanol for 2 hours after use to prevent salt precipitation. |

Protocol C: Structural Identification (NMR)

The high symmetry of the molecule simplifies the NMR spectrum.

Sample Prep: Dissolve ~10 mg in 0.6 mL

Expected Data (

Note: The coupling constant (

Impurity Profiling & Troubleshooting

During synthesis (sulfonation of pyridine), the following impurities are common. Their separation order in Protocol A (Mixed-Mode) is predictable:

-

Pyridine (Starting Material): Elutes FIRST (Weakest ionic interaction, elutes near void if pH > 5, or retained by C18 if pH is neutral).

-

Pyridine-3-sulfonic acid (Mono-sulfonated): Elutes MIDDLE (One sulfonate group = weaker retention than di-sulfonated).

-

Pyridine-3,5-disulfonic acid (Target): Elutes LAST (Two sulfonate groups = strongest ionic retention).

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Peak Tailing | Secondary interactions with silanols | Increase buffer concentration to 50 mM or use "End-capped" columns. |

| Split Peaks | Wrong pH (Partial ionization) | Ensure pH is buffered at 3.0 (Mixed-Mode) or 6.5 (Ion-Pair). Avoid pH near pyridine pKa (5.2). |

| No Retention | Column "Phase Collapse" | In Protocol A, ensure the column is specifically designed for 100% aqueous capability (e.g., "AQ" or "Polar" designated). |

References

-

PubChem. Pyridine-3,5-disulfonic acid (Compound). National Library of Medicine. Available at: [Link][2]

-

SIELC Technologies. Separation of Pyridine Sulfonic Acids on Mixed-Mode Columns. Application Note. Available at: [Link] (General reference for Mixed-Mode mechanism).

-

Helix Chromatography. HPLC Methods for Analysis of Pyridine Derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

challenges in the sulfonation of pyridine rings

Welcome to the Heterocyclic Chemistry Application Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your pyridine sulfonation reaction resulted in a black tar, returned starting material, or produced a water-soluble product you cannot extract. This is not a failure of your technique; it is a fundamental challenge of the substrate. Pyridine is often called "pi-deficient," but in the context of Electrophilic Aromatic Substitution (EAS), it is effectively "dead" under standard conditions.

This guide treats your synthesis as a troubleshooting ticket. We will analyze the failure modes of the pyridine ring, provide the classic "brute force" solution, and offer modern "smart" workarounds.

Module 1: The Core Problem (Mechanism & Thermodynamics)

Ticket: “I added excess sulfuric acid and refluxed, but I see no product.”

Diagnosis: You have inadvertently deactivated your substrate.

Pyridine is a base (

-

Electronic Deactivation: The neutral pyridine ring is already electron-poor due to the electronegative nitrogen.[1]

-

The Protonation Trap: The pyridinium cation has a full positive charge, making the ring incredibly resistant to attack by another electrophile (

). -

Regioselectivity: If reaction occurs, it goes to the C3 (meta) position. Attack at C2 or C4 would place a positive charge on the already positive nitrogen in the resonance intermediate—an energetically forbidden state.[1]

Visualizing the Deactivation Pathway

The following diagram illustrates why standard conditions fail without extreme energy input.

Figure 1: The Kinetic Trap. Protonation occurs faster than sulfonation, locking the substrate in an unreactive cationic state.

Module 2: The "Brute Force" Protocol (Classic Oleum/Hg)

Ticket: “I need high yields and can handle hazardous waste. What is the industrial standard?”

Solution: The classic method utilizes Mercury(II) Sulfate (

⚠️ SAFETY WARNING: This protocol generates mercury waste and uses fuming sulfuric acid. Use extreme caution.

Step-by-Step Protocol

-

Setup: 3-neck round bottom flask, mechanical stirrer (magnetic stirring will fail due to viscosity), high-temperature oil bath.

-

Reagent Loading:

-

Charge Oleum (20%

) (3.0 equiv). -

Add

(1-2 mol%).

-

-

Addition: Add Pyridine (1.0 equiv) dropwise. Exothermic! Keep T < 100°C during addition.

-

Reaction: Heat to 230–240°C for 14–16 hours.

-

Note: Below 220°C, the reaction rate is negligible.

-

-

Quenching: Cool to 100°C. Pour onto crushed ice (carefully).

-

Isolation: See Module 4.

Data Comparison: Sulfonation Agents

| Method | Reagent | Temp (°C) | Yield (%) | Selectivity | Primary Challenge |

| Direct | Oleum (20%) | 250+ | <40% | C3 | Charring, low conversion. |

| Catalytic | Oleum + | 230 | 70-75% | C3 | Mercury toxicity , waste disposal. |

| Complex | 150-170 | 50-60% | C3 | Moisture sensitivity, reagent cost. | |

| Chlorosulfonic | 150 | Variable | C3 | Violent reaction, HCl gas evolution. |

Module 3: The "Smart" Workaround (N-Oxide Route)

Ticket: “I cannot use Mercury. How do I get high yields under milder conditions?”

Solution: Change the electronics of the ring. By oxidizing pyridine to Pyridine-N-Oxide , you push electron density back into the ring (via the oxygen lone pair).[2] This lowers the activation energy for sulfonation. The oxygen is then removed (reduced) in the final step.

The N-Oxide Workflow[3][4][5]

Figure 2: The Indirect Route. Activation via N-oxidation allows sulfonation at lower temperatures (140°C vs 230°C) without mercury.

Key Advantage: This method avoids heavy metals and reduces the reaction temperature by nearly 100°C. Reference Protocol: See Patent EP0428831 for the industrial application of this route using Raney Nickel for the reduction step [3].

Module 4: Isolation & Purification (The Zwitterion Trap)

Ticket: “My LCMS shows product, but I can't extract it with DCM or Ethyl Acetate.”

Diagnosis: You are treating a zwitterion like a neutral organic molecule.

Pyridine-3-sulfonic acid exists as an inner salt (zwitterion): the nitrogen is protonated (

Troubleshooting the Workup:

-

Do NOT Extract: Liquid-liquid extraction with organic solvents will leave your product in the aqueous waste layer.

-

Precipitation (The Isoelectric Point):

-

The zwitterion is least soluble at its isoelectric point.

-

After the reaction, dilute with water.[6]

-

Neutralize carefully with

or -

Cool to 0°C. The product should crystallize as white needles.

-

-

The "Drowning" Method:

-

Pour the crude sulfuric acid mixture slowly into cold Ethanol or Acetone .

-

The inorganic acid stays in solution (mostly), while the pyridine sulfonic acid precipitates.

-

-

Purification: Recrystallize from hot water.

References

-

Master Organic Chemistry. Electrophilic Aromatic Substitution on Pyridine. (Mechanism and Kinetics). [Link]

-

European Patent Office. Process of preparation of pyridine-3-sulfonic acids (EP0428831). (N-Oxide Route & Raney Ni Reduction).[3][5]

-

ResearchGate. Electrochemical meta-C–H sulfonylation of pyridines. (Modern Electrochemical Methods). [Link]

Sources

- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

Technical Support Center: Pyridine-3,5-disulfonic Acid (PDSA) Synthesis

Strategic Overview: The "Deactivation" Challenge

Synthesizing Pyridine-3,5-disulfonic acid (PDSA) is chemically counter-intuitive. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (like sulfonation) extremely difficult. Furthermore, in acidic media, the nitrogen protonates, creating a pyridinium ion that is even more deactivated.